molecular formula C8H8N4O2Se B019481 N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine CAS No. 149703-56-0

N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine

Cat. No. B019481
M. Wt: 271.15 g/mol
InChI Key: VCGVXKSJBUANCD-UHFFFAOYSA-N
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Description

N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it suitable for use in biochemical and physiological studies. In

Mechanism Of Action

The mechanism of action of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine is not fully understood. However, it is believed to work by reacting with ROS and forming a fluorescent product that can be detected in cells. It may also work by generating singlet oxygen when exposed to light, which can lead to the destruction of cancer cells in PDT. The potential inhibition of PKC and NOS may also contribute to its therapeutic effects.

Biochemical And Physiological Effects

N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells through PDT. It has also been shown to inhibit the activity of PKC and NOS, which can have implications for the treatment of various diseases. Additionally, it has been used as a fluorescent probe for the detection of ROS in cells.

Advantages And Limitations For Lab Experiments

One advantage of using N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine in lab experiments is its unique properties, such as its ability to detect ROS and its potential as a photosensitizer for PDT. However, one limitation is its low yield in the synthesis method, which can make it difficult to obtain in large quantities for research studies.

Future Directions

There are several future directions for the use of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine in scientific research. One direction is to further explore its potential as a photosensitizer for PDT in cancer treatment. Another direction is to investigate its potential as an inhibitor of PKC and NOS in the treatment of various diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the yield of this compound for research purposes.
In conclusion, N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine is a synthetic compound with unique properties that make it suitable for use in various scientific research studies. Its potential applications in the detection of ROS, PDT, and inhibition of PKC and NOS make it an interesting compound for future research. However, its low yield in the synthesis method can pose a challenge for obtaining large quantities for research purposes.

Scientific Research Applications

N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine has been used in various scientific research studies due to its unique properties. It has been studied as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, it has been studied as a potential inhibitor of protein kinase C (PKC) and nitric oxide synthase (NOS).

properties

IUPAC Name

N,6-dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2Se/c1-4-3-5-7(11-15-10-5)8(12(13)14)6(4)9-2/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGVXKSJBUANCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=N[Se]N=C2C(=C1NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566042
Record name N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine

CAS RN

149703-56-0
Record name N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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